molecular formula C57H86O3 B1262369 2-Decaprenyl-6-methoxy-1,4-benzoquinone

2-Decaprenyl-6-methoxy-1,4-benzoquinone

Cat. No. B1262369
M. Wt: 819.3 g/mol
InChI Key: POYJNCVGTDCCPK-RDSVHMIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-decaprenyl-6-methoxy-1,4-benzoquinone is a polyprenylbenzoquinone. It has a role as a human metabolite.

Scientific Research Applications

Intracellular Distribution in Fungi

2-Decaprenyl-6-methoxy-1,4-benzoquinone and related compounds have been investigated for their intracellular distribution in fungi. In a study on Saccharomyces carlsbergensis and Aspergillus flavus, these compounds were found mainly in the mitochondria, with small amounts in the supernatant. This suggests a critical role in cellular functions within these organelles (Law & Threlfall, 1972).

Genetic Analysis in Escherichia coli

The compound's role has been explored in genetic studies of Escherichia coli. Mutants accumulating similar quinones were linked to mutations in specific genes related to ubiquinone biosynthesis, revealing insights into the genetic pathways that govern these compounds' formation (Young, McCann, Stroobant, & Gibson, 1971).

Biosynthesis Process

Research has demonstrated the involvement of 2-Decaprenyl-6-methoxy-1,4-benzoquinone in the biosynthesis of ubiquinone. Studies using Escherichia coli extracts have shown enzyme activity crucial for the methylation process in ubiquinone biosynthesis, where this compound acts as a precursor (Leppik, Stroobant, Shineberg, Young, & Gibson, 1976).

Synthesis and Derivatives

The compound has also been a subject of interest in the synthesis of natural 1,4-benzoquinones and their derivatives. For example, microwave-mediated Claisen rearrangement followed by phenol oxidation has been used to synthesize naturally occurring 1,4-benzoquinones, illustrating the chemical versatility and potential applications of these compounds (Davis, Hurst, Jacob, & Moody, 2005).

Biomedical Potential

There is interest in the biomedical potential of these compounds. For instance, derivatives of 1,4-benzoquinone have been identified as thromboxane A2 receptor antagonists, indicating possible therapeutic applications in areas such as platelet aggregation inhibition (Lauer, Anke, & Hansske, 1991).

properties

Product Name

2-Decaprenyl-6-methoxy-1,4-benzoquinone

Molecular Formula

C57H86O3

Molecular Weight

819.3 g/mol

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-6-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C57H86O3/c1-44(2)22-13-23-45(3)24-14-25-46(4)26-15-27-47(5)28-16-29-48(6)30-17-31-49(7)32-18-33-50(8)34-19-35-51(9)36-20-37-52(10)38-21-39-53(11)40-41-54-42-55(58)43-56(60-12)57(54)59/h22,24,26,28,30,32,34,36,38,40,42-43H,13-21,23,25,27,29,31,33,35,37,39,41H2,1-12H3/b45-24+,46-26+,47-28+,48-30+,49-32+,50-34+,51-36+,52-38+,53-40+

InChI Key

POYJNCVGTDCCPK-RDSVHMIISA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=CC(=O)C=C(C1=O)OC)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C)C)C)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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